N-(1-Adamantyl)urea N-(1-Adamantyl)urea A macrolide antibiotic of the oligomycin group, obtained from Streptomyces rutgersensis. It is used in cytochemistry as a tool to inhibit various ATPases and to uncouple oxidative phosphorylation from electron transport and also clinically as an antifungal agent.
Brand Name: Vulcanchem
CAS No.: 13072-69-0
VCID: VC20955023
InChI: InChI=1S/C11H18N2O/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14)
SMILES: C1C2CC3CC1CC(C2)(C3)NC(=O)N
Molecular Formula: C11H18N2O
Molecular Weight: 194.27 g/mol

N-(1-Adamantyl)urea

CAS No.: 13072-69-0

Cat. No.: VC20955023

Molecular Formula: C11H18N2O

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

N-(1-Adamantyl)urea - 13072-69-0

Specification

CAS No. 13072-69-0
Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
IUPAC Name 1-adamantylurea
Standard InChI InChI=1S/C11H18N2O/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14)
Standard InChI Key QYYHPAUOLCHORH-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)NC(=O)N
Canonical SMILES C1C2CC3CC1CC(C2)(C3)NC(=O)N

Introduction

Physical and Chemical Properties

Basic Physicochemical Data

N-(1-Adamantyl)urea is characterized by specific physical and chemical properties that define its behavior in various chemical and biological systems. The following table summarizes the key physicochemical characteristics of this compound:

PropertyValue/Description
CAS Number13072-69-0
EC Number235-965-9
Molecular FormulaC₁₁H₁₈N₂O
Molecular Weight194.28 g/mol
Physical AppearanceCrystalline solid
SynonymsAdamantan-2-ylurea, 1-Adamantylurea, N-tricyclo(3.3.1.1'3,7)dec-1-ylurea
Hazard ClassificationNot classified as hazardous according to Regulation (EC) No. 1272/2008

Structural Features

The structural characteristics of N-(1-Adamantyl)urea significantly influence its chemical behavior and potential applications. The molecule consists of two primary components:

  • The adamantyl group: A rigid, lipophilic tricyclic structure that enhances the compound's stability and membrane permeability.

  • The urea moiety: A functional group with hydrogen bond donor and acceptor capabilities, contributing to the compound's ability to interact with biological targets.
    This structural arrangement creates a molecule with distinct amphiphilic properties, possessing both hydrophobic and hydrophilic regions that enable interactions with diverse biological and chemical systems.

Synthesis Methods

The synthesis of N-(1-Adamantyl)urea typically involves the reaction of 1-adamantylamine with an appropriate isocyanate or carbonyl donor. While the search results don't provide specific synthesis protocols for N-(1-Adamantyl)urea itself, related adamantyl urea derivatives are synthesized through similar methods, which can be adapted for this compound.

General Synthetic Approaches

Based on common methods for urea synthesis and information on related adamantyl urea compounds, N-(1-Adamantyl)urea can be prepared through several potential routes:

  • Reaction of 1-adamantylamine with isocyanic acid or its derivatives

  • Reaction of 1-adamantylamine with carbonylating agents such as phosgene, followed by reaction with ammonia

  • Reaction of 1-adamantyl isocyanate with ammonia
    Related adamantyl urea compounds have been synthesized by reacting the desired amine with the corresponding isocyanate in dichloromethane in the presence of triethylamine, a method that could potentially be adapted for N-(1-Adamantyl)urea synthesis .

Chemical Reactivity

Functional Group Reactivity

The reactivity of N-(1-Adamantyl)urea is primarily determined by the urea functional group. Ureas typically exhibit the following chemical behaviors:

  • Hydrolysis: Under acidic or basic conditions, ureas can undergo hydrolysis to form an amine and carbamic acid, which further decomposes to carbon dioxide and another amine molecule.

  • Alkylation: The relatively acidic NH protons of the urea group can be deprotonated under strong basic conditions, allowing for selective alkylation reactions.
    Information about related compounds suggests that selective deprotonation of urea nitrogen atoms with bases such as n-butyl lithium at low temperatures, followed by reaction with alkylating agents like iodomethane, can lead to N-methylated derivatives .

Structure-Activity Relationships

Biological Activities and Applications

Research Applications

N-(1-Adamantyl)urea has several potential research applications based on its structural features and the known properties of similar compounds:

  • It serves as a useful building block for the synthesis of more complex molecules with potential biological activity.

  • The compound has value as a model system for studying structure-activity relationships in drug development.

  • It can be used as a starting material for the preparation of adamantyl-containing pharmaceutical candidates.
    Georganics, a chemical supplier, describes N-(1-Adamantyl)urea as "a useful chemical compound with a variety of research applications" and offers it in various quantities "for research, pilot-scale, or production applications" .

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